
3-Ethyl-4-(2-methoxyphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-4-(2-methoxyphenyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with an ethyl group at the third position and a 2-methoxyphenyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a primary amine can undergo N-heterocyclization with diols catalyzed by a Cp*Ir complex to form pyrrolidines . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst . Additionally, acid-promoted synthesis from N-carbamate-protected amino alcohols can yield pyrrolidines .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves scalable and efficient catalytic processes. For example, the combination of nickel and benzaldehyde enables C(sp3)-H alkylation and arylation of amides and thioethers . These methods are designed to be practical, with mild reaction conditions and good functional-group tolerance.
化学反应分析
Types of Reactions
3-Ethyl-4-(2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like LiAlH₄ or NaBH₄ in solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学研究应用
3-Ethyl-4-(2-methoxyphenyl)pyrrolidine has several applications in scientific research:
作用机制
The mechanism of action of 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in binding interactions with proteins, influencing their activity. The compound’s effects are mediated through pathways involving receptor binding and modulation of enzymatic activity .
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidinone derivatives: Known for their antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
3-Ethyl-4-(2-methoxyphenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
3-ethyl-4-(2-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-3-10-8-14-9-12(10)11-6-4-5-7-13(11)15-2/h4-7,10,12,14H,3,8-9H2,1-2H3 |
InChI 键 |
APVUPRFHLYVFIU-UHFFFAOYSA-N |
规范 SMILES |
CCC1CNCC1C2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


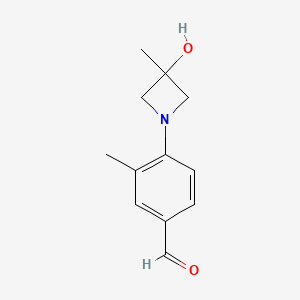

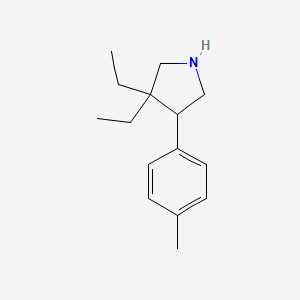

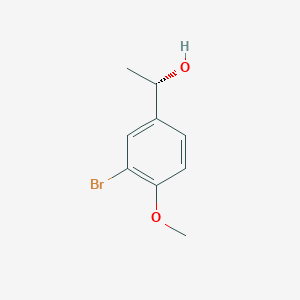
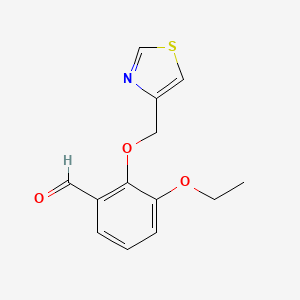

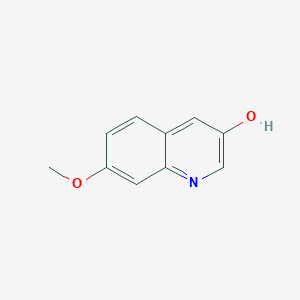


![1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13201189.png)

![tert-butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13201193.png)
methanol](/img/structure/B13201207.png)
